6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound It is known for its unique structure, which includes four sulfur atoms and two methyl groups attached to a 14-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl groups and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the macrocyclic structure.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Similar in structure but lacks the two methyl groups.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur atoms.
1,4,7-Trithiacyclononane: A smaller macrocyclic compound with three sulfur atoms.
Uniqueness
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of two methyl groups, which can influence its chemical reactivity and stability. The combination of sulfur atoms and methyl groups in a 14-membered ring provides distinct properties that are not observed in similar compounds.
Properties
CAS No. |
129034-91-9 |
---|---|
Molecular Formula |
C12H24S4 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
6,6-dimethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C12H24S4/c1-12(2)10-15-8-6-13-4-3-5-14-7-9-16-11-12/h3-11H2,1-2H3 |
InChI Key |
CNPTVAWQVKRQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCSCCCSCCSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.